molecular formula C11H12ClNO2 B1351235 N-(4-acetylphenyl)-3-chloropropanamide CAS No. 51256-02-1

N-(4-acetylphenyl)-3-chloropropanamide

Cat. No. B1351235
CAS RN: 51256-02-1
M. Wt: 225.67 g/mol
InChI Key: CFTHHVYPCUMUNT-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-3-chloropropanamide” is a chemical compound. However, there is limited information available about this specific compound123. It seems to be related to other compounds such as “4-ACETYLPHENYL N- (4- (ETHOXYCARBONYL)PHENYL)CARBAMATE” and “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide” which have been used in various research contexts12.



Synthesis Analysis

There is no specific information available on the synthesis of “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “N-(4-acetylphenyl)-4-chlorobenzenesulfonamide”, has been synthesized in a one-pot process under base conditions4.



Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)-3-chloropropanamide” is not explicitly available. However, a related compound, “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S2.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “1-(4-acetylphenyl)-pyrrole-2,5-diones”, has been used in a Michael addition reaction with aromatic alcohols5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-acetylphenyl)-3-chloropropanamide” are not explicitly available. However, a related compound, “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S and an average mass of 351.805 Da2.


Scientific Research Applications

Synthesis and Antimicrobial Properties

N-(4-acetylphenyl)-3-chloropropanamide has been studied for its synthesis and antimicrobial properties. Research indicates the synthesis of 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, which have shown antibacterial and antifungal activities (Baranovskyi et al., 2018).

Structural and Surface Analyses

The structural and surface analyses of a derivative of N-(4-acetylphenyl)-3-chloropropanamide, namely N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, were studied. This included FTIR, NMR, X-ray diffraction studies, and its in vitro investigations for various biological activities (Khalid et al., 2022).

Efficient Synthesis Methodology

A highly efficient and simple route for synthesizing N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been developed. This method offers advantages such as excellent yields, short reaction times, and high purity. The chemical structure was elucidated using various spectroscopic techniques (Kobkeatthawin et al., 2017).

Biological Evaluation and Molecular Docking

Studies have been conducted on the biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, which include reactions involving N-(4-acetylphenyl)benzene sulphonamide derivatives. These compounds exhibited significant in vitro antitumor activity (Fahim & Shalaby, 2019).

X-Ray Characterization and Biological Evaluation

Research involving x-ray characterization and biological evaluation of derivatives, including 1-(4-amidophenyl)-3-(4-acetylphenyl)triazene and related gold(I) triazenide complexes, has shown antibacterial and cytotoxic activities. These compounds have demonstrated significant antiproliferative effects on specific cell lines (Tizotti et al., 2016).

Safety And Hazards

There is no specific safety and hazard information available for “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “4-ACETYLPHENYL ETHER”, has been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.


Future Directions

There is no specific information available on the future directions of “N-(4-acetylphenyl)-3-chloropropanamide”. However, research into related compounds suggests potential for further exploration in various fields47.


Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

N-(4-acetylphenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTHHVYPCUMUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383477
Record name N-(4-acetylphenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-3-chloropropanamide

CAS RN

51256-02-1
Record name N-(4-acetylphenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Mahyavansh, J Mahyavanshi, M Shukla, K Parmar - 2017 - academia.edu
The novel compounds structure has been established on the basis of t aldehyde derivatives. All the compounds were characterized by FT spectroscopy. These new compounds were …
Number of citations: 0 www.academia.edu

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